molecular formula C15H10N2O7 B5639181 2-{[(4-carboxyphenyl)amino]carbonyl}-3-nitrobenzoic acid

2-{[(4-carboxyphenyl)amino]carbonyl}-3-nitrobenzoic acid

Cat. No.: B5639181
M. Wt: 330.25 g/mol
InChI Key: OTYIAKCHJDTLEP-UHFFFAOYSA-N
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Description

2-{[(4-carboxyphenyl)amino]carbonyl}-3-nitrobenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a nitro group, a carboxyphenyl group, and an amino carbonyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-carboxyphenyl)amino]carbonyl}-3-nitrobenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of a suitable aromatic precursor followed by amide formation. The reaction conditions often involve the use of strong acids, such as sulfuric acid, and nitrating agents like nitric acid. The process may also require the use of catalysts to enhance the reaction efficiency .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amide formation processes. The use of continuous flow reactors and advanced catalytic systems can improve yield and reduce production costs. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-{[(4-carboxyphenyl)amino]carbonyl}-3-nitrobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[(4-carboxyphenyl)amino]carbonyl}-3-nitrobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(4-carboxyphenyl)amino]carbonyl}-3-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carboxyphenyl and amino carbonyl groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-nitrobenzoic acid
  • 4-carboxyphenylamine
  • 3-nitrobenzamide

Comparison

Compared to similar compounds, 2-{[(4-carboxyphenyl)amino]carbonyl}-3-nitrobenzoic acid is unique due to the presence of both a nitro group and a carboxyphenyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[(4-carboxyphenyl)carbamoyl]-3-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O7/c18-13(16-9-6-4-8(5-7-9)14(19)20)12-10(15(21)22)2-1-3-11(12)17(23)24/h1-7H,(H,16,18)(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTYIAKCHJDTLEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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